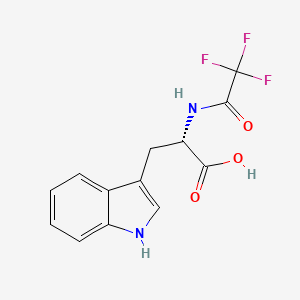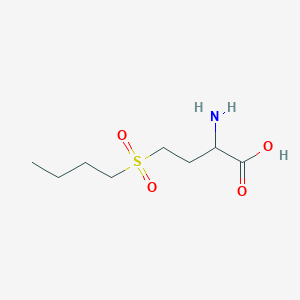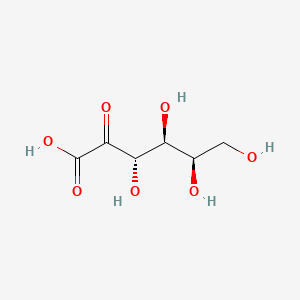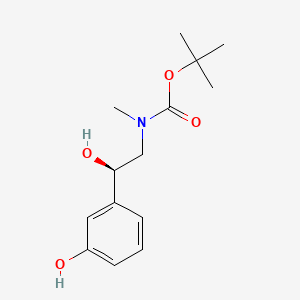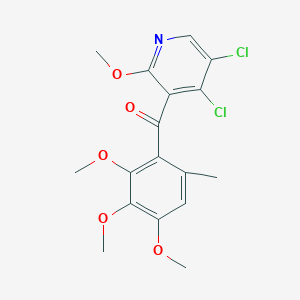![molecular formula C₃₆H₅₀ClN₃O₁₀S B1144862 N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine CAS No. 912569-84-7](/img/structure/B1144862.png)
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₅₀ClN₃O₁₀S and its molecular weight is 752.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phytochemical Research on Maytenus Genus
The genus Maytenus, part of the Celastraceae family, is notable for its traditional medicinal applications. Among the compounds isolated from Maytenus, maytansine and its derivatives, including N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine, are rare and exhibit remarkable bioactivities. The chemical and biological studies over the past 45 years have highlighted maytansine's anti-tumor, anti-bacterial, anti-inflammatory activities, and its potential in inhibiting HIV. These findings underscore the theoretical basis for the development and utilization of Maytenus-derived compounds in medicinal applications (Huang et al., 2021).
Cancer Therapy Development
In the context of advanced breast cancer treatment, the derivative known as trastuzumab emtansine (Kadcyla™) incorporates maytansine's potent microtubule inhibitory effects. This antibody-drug conjugate has shown significant efficacy in prolonging progression-free survival and overall survival in patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer who had previously undergone trastuzumab and taxane therapies. These findings emphasize the importance of maytansine derivatives in the development of targeted cancer therapeutics (Dhillon, 2014).
Epigenetic Impact and Therapeutic Potential
The investigation into the epigenetic mechanisms of isothiocyanates, including compounds related to maytansine, has shown their potential in cancer chemoprevention. These studies focus on histone deacetylase activity, DNA methylation, and the modulation of microRNAs, pointing to a multifaceted approach in targeting cancer at the molecular level. The research suggests that combining such agents with traditional chemotherapy or other epigenetic modifiers could offer promising avenues for cancer treatment and prevention (Gerhauser, 2013).
Mechanism of Action
Target of Action
N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine, also known as S-Me-DM1, is a derivative of maytansine . The primary target of this compound is tubulin , a protein that forms the microtubule network in cells . This network is crucial for cell division and intracellular transport .
Mode of Action
S-Me-DM1 binds to tubulin and inhibits its polymerization . This disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . As a result, cells are unable to complete mitosis, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The action of S-Me-DM1 affects the cell cycle pathway . By inhibiting tubulin polymerization, it prevents the progression of the cell cycle from the metaphase to the anaphase during mitosis . This leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest . Prolonged activation of this checkpoint can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound is an active metabolite of maytansine . As such, it is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with maytansine
Result of Action
The ultimate result of S-Me-DM1’s action is the inhibition of cell division and induction of cell death . By disrupting the microtubule network, it prevents cells from completing mitosis . This leads to cell cycle arrest and can trigger apoptosis . Therefore, S-Me-DM1 has potent antiproliferative effects and is used in the treatment of cancer .
Action Environment
The efficacy and stability of S-Me-DM1 can be influenced by various environmental factors. For instance, the presence of efflux pumps in cancer cells can decrease the intracellular concentration of the drug, reducing its efficacy . Additionally, the stability of S-Me-DM1 could be affected by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine interacts with tubulin, a globular protein, and inhibits the in vitro polymerization of tubulin . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton .
Cellular Effects
The compound exerts significant effects on various types of cells. It selectively decreases the survival of CD56+ multiple myeloma cells . It also influences cell function by disrupting cell signaling pathways and cellular metabolism, primarily through its impact on microtubule dynamics .
Molecular Mechanism
N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine exerts its effects at the molecular level by binding to tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of N2’-Deacetyl-N2’-[3-(methylthio)-1-oxopropyl]-maytansine vary with different dosages
Properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHSTGTQYPYMT-UDXCHANISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN3O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

